Anthroylstearic acid
Description
Anthroylstearic acid is a synthetic derivative of stearic acid (C₁₈H₃₆O₂), a saturated long-chain fatty acid, modified by the introduction of an anthroyl group (anthracene-9-carbonyl) at a specific position on its hydrocarbon backbone. This modification enhances its utility in specialized applications, such as fluorescent labeling in biological systems, due to the anthracene moiety’s inherent photophysical properties. Structurally, the anthroyl group imparts rigidity and hydrophobicity, distinguishing it from unmodified stearic acid and other derivatives like hydroxylated or branched variants. Its synthesis typically involves esterification or acylation reactions, yielding a compound with a molecular weight of approximately 422.5 g/mol.
Properties
CAS No. |
37469-99-1 |
|---|---|
Molecular Formula |
C33H44O3 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
12-(anthracene-9-carbonyl)octadecanoic acid |
InChI |
InChI=1S/C33H44O3/c1-2-3-4-11-18-26(19-12-9-7-5-6-8-10-13-24-31(34)35)33(36)32-29-22-16-14-20-27(29)25-28-21-15-17-23-30(28)32/h14-17,20-23,25-26H,2-13,18-19,24H2,1H3,(H,34,35) |
InChI Key |
JMMLWELOFXAQEI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Synonyms |
12-(9-anthroyl)stearic acid anthroylstearic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Anthroylstearic acid is compared below with three structurally related fatty acid derivatives: stearic acid , 12-hydroxystearic acid (12-HSA) , and isostearic acid .
| Property | Stearic Acid | 12-HSA | Isostearic Acid | This compound |
|---|---|---|---|---|
| Molecular Formula | C₁₈H₃₆O₂ | C₁₈H₃₆O₃ | C₁₈H₃₆O₂ | C₂₇H₄₂O₃ |
| Functional Group | Carboxylic acid | Hydroxyl (-OH) | Branched alkyl chain | Anthroyl ester (-COO-) |
| Solubility (Water) | Insoluble | Partially soluble | Insoluble | Insoluble |
| Melting Point (°C) | 69.6 | 80–85 | ~50 | 120–130 (estimated) |
| Key Applications | Surfactants, lubricants | Gelators, drug delivery | Cosmetics, additives | Fluorescent probes, membranes |
Key Observations :
- 12-HSA exhibits higher aqueous solubility than stearic acid due to hydrogen bonding from its hydroxyl group, enabling gel formation in binary aqueous mixtures.
- Isostearic acid , with a branched alkyl chain, has a significantly lower melting point (~50°C) due to disrupted molecular packing, making it suitable for low-temperature formulations.
- This compound ’s bulky aromatic group increases hydrophobicity and thermal stability (estimated melting point: 120–130°C), favoring applications requiring fluorescence or stable lipid bilayers.
Molecular Packing and Stability
- Stearic acid and 12-HSA form crystalline structures in aqueous mixtures, with 12-HSA’s hydroxyl group enabling intermolecular hydrogen bonds that enhance thermal stability.
- This compound’s rigid anthroyl group likely disrupts tight alkyl chain packing, reducing crystallinity but improving fluorescence quantum yield compared to non-aromatic derivatives.
Analytical Characterization
- Chromatography : Reverse-phase HPLC effectively separates stearic acid derivatives, with retention times increasing with hydrophobicity (this compound > stearic acid > 12-HSA).
- Spectroscopy: The anthroyl group’s UV-Vis absorption (λₘₐₓ ~ 350–400 nm) and fluorescence emission (λₑₘ ~ 450 nm) distinguish it from non-fluorescent analogs like 12-HSA.
Q & A
Basic: How should experimental protocols for studying Anthroylstearic acid's physicochemical properties be designed to ensure reproducibility?
Answer:
Experimental protocols must include detailed descriptions of instrumentation (e.g., HPLC, NMR), solvent systems, temperature controls, and calibration standards. For example, NMR analysis should specify magnetic field strength, solvent deuteration, and referencing methods (e.g., TMS). Reproducibility requires documenting batch-to-batch variations in synthesis and purity validation (≥95% by HPLC). Raw data (e.g., chromatograms, spectral peaks) should be archived in supplementary materials, adhering to guidelines for structured reporting .
Basic: What methodological steps are critical for optimizing the synthesis of this compound derivatives?
Answer:
Key steps include:
- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and crystallization conditions (solvent polarity, cooling rates).
- Characterization : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For novel derivatives, provide full spectral assignments and compare with computational predictions (e.g., DFT-calculated chemical shifts) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound across different studies?
Answer:
Contradictions often arise from solvent effects, impurities, or instrumental artifacts. Mitigation strategies:
Comparative Analysis : Replicate experiments under identical conditions (solvent, concentration, temperature) as cited studies.
Error Assessment : Quantify signal-to-noise ratios and baseline distortions in spectra.
Collaborative Validation : Share raw data with independent labs for cross-verification.
A table comparing key spectral peaks from conflicting studies should be included, annotating possible sources of divergence (e.g., solvent polarity index, pH) .
Advanced: What computational modeling approaches are suitable for predicting this compound's interaction with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions using force fields like CHARMM36 or Martini.
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., phospholipase A2).
- Validation : Cross-reference computational results with experimental biophysical data (e.g., surface plasmon resonance, fluorescence quenching). Ensure parameterization accounts for protonation states at physiological pH .
Advanced: How can researchers integrate multi-omics data (e.g., lipidomics, proteomics) to study this compound's metabolic pathways?
Answer:
- Data Mapping : Use pathway analysis tools (e.g., KEGG, Reactome) to link lipidomic profiles with enzyme expression data.
- Statistical Integration : Apply multivariate analysis (PCA, PLS-DA) to identify correlations between this compound levels and proteomic markers.
- Challenges : Address batch effects in multi-omics datasets via normalization (e.g., ComBat) and validate findings using targeted MS/MS .
Basic: What experimental controls are essential when assessing this compound's stability under varying pH and temperature conditions?
Answer:
- Negative Controls : Use inert solvents (e.g., DMSO) to rule out solvent degradation.
- Positive Controls : Include structurally similar compounds with known stability profiles.
- Kinetic Monitoring : Collect time-point samples for HPLC analysis and fit degradation curves to first-order kinetics. Document deviations >5% from expected half-life values .
Advanced: What strategies are effective for elucidating this compound's role in membrane dynamics using fluorescence microscopy?
Answer:
- Probe Design : Label this compound with fluorophores (e.g., BODIPY) without altering its partitioning behavior.
- Imaging Parameters : Use confocal microscopy with controlled laser intensity to avoid photobleaching.
- Quantitative Analysis : Measure fluorescence recovery after photobleaching (FRAP) to calculate diffusion coefficients. Compare with synthetic membranes lacking this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
